molecular formula C9H15NO4 B2639658 Ethyl 3-morpholino-3-oxopropanoate CAS No. 37714-64-0

Ethyl 3-morpholino-3-oxopropanoate

Cat. No.: B2639658
CAS No.: 37714-64-0
M. Wt: 201.222
InChI Key: VZSROXUCXBXPBM-UHFFFAOYSA-N
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Description

Ethyl 3-morpholino-3-oxopropanoate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Ethyl 3-morpholino-3-oxopropanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-chloro-3-oxopropanoate with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to room temperature . The reaction mixture is then worked up by extraction and purification to yield the desired product.

Chemical Reactions Analysis

Ethyl 3-morpholino-3-oxopropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the morpholine group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: It can be hydrolyzed to produce morpholine and ethyl 3-oxopropanoate.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-morpholino-3-oxopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-morpholino-3-oxopropanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-morpholino-3-oxopropanoate can be compared with other similar compounds such as:

This compound is unique due to the presence of both the morpholine ring and the ester functional group, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

ethyl 3-morpholin-4-yl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-14-9(12)7-8(11)10-3-5-13-6-4-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSROXUCXBXPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of morpholine (479 mg, 5.5 mmol, 1.1 eq) and triethylamine (1.01 g, 10 mmol, 10 eq) in DCM (20 mL) at 0° C., ethyl 3-chloro-3-oxopropanoate (750 mg, 5 mmol, 1.0 eq) was added and the resulting mixture was stirred at RT for 1 h. The reaction mixture was poured into water (50 mL) and extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was purified by flash column chromatography on silica gel (1-50% ethyl acetate-hexanes) to afford the product ethyl 3-morpholino-3-oxopropanoate 33.
Quantity
479 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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